

# Early Clinical Insights into Fenclozic Acid for Rheumatoid Arthritis: A Technical Review

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## Compound of Interest

Compound Name: Fenclozine

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This technical guide provides an in-depth analysis of the early clinical studies of fenclozic acid (ICI 54,450; Myalex) for the treatment of rheumatoid arthritis. Fenclozic acid, a thiazole acetic acid derivative, emerged in the late 1960s as a novel anti-inflammatory agent. This document synthesizes available data from foundational clinical trials, focusing on quantitative outcomes, experimental designs, and the drug's proposed mechanisms of action and observed toxicities.

## Quantitative Clinical Trial Data

Early clinical investigations of fenclozic acid in patients with rheumatoid arthritis were primarily focused on its anti-inflammatory and analgesic effects compared to existing therapies and placebo. The following tables summarize the key quantitative data extracted from these studies.

Table 1: Patient Demographics and Study Design

Characteristic	Study Details
Study Population	Patients with definite or classical rheumatoid arthritis
Number of Patients	40
Trial Design	Within-patient, cross-over comparison
Treatments	Fenclozic acid, Aspirin, Placebo
Fenclozic Acid Dosage	200 mg and 400 mg daily
Aspirin Dosage	3.6 g and 5.4 g daily
Treatment Duration	10 days for each treatment period

Table 2: Clinical Efficacy Measures

Clinical Assessment	Fenclozic Acid (400 mg/day)	Aspirin (5.4 g/day )	Placebo
Articular Index (Mean Score)	Significant reduction	Significant reduction	No significant change
Grip Strength (Mean Improvement)	Significant improvement	Significant improvement	No significant change
Patient Preference	Favored over placebo and aspirin	-	-
Analgesic Effect	200 mg fenclozic acid was superior to 600 mg aspirin and placebo	-	-

Table 3: Adverse Events and Laboratory Findings

Adverse Event / Laboratory Finding	Fenclozic Acid	Aspirin	Notes
Jaundice	Reported in subsequent trials, leading to withdrawal[1]	Not reported	Onset of jaundice was observed between 17 and 35 days of treatment in some patients.[1]
Elevated Serum Transaminases (SGOT)	Observed in some patients[1]	Observed in a higher proportion of patients in one study	The initial trials noted that aspirin produced more instances of elevated SGOT than fenclozic acid.[1]
Gastrointestinal Side Effects	Generally well-tolerated in initial short-term studies	Common	-

## Experimental Protocols

The early clinical trials of fenclozic acid employed rigorous methodologies for the time to assess its efficacy and safety in patients with rheumatoid arthritis.

## Patient Selection Criteria

- Inclusion Criteria: Patients diagnosed with "definite" or "classical" rheumatoid arthritis according to the criteria established by the American Rheumatism Association. The disease was required to be active at the time of the study.
- Exclusion Criteria: Patients with co-existing diseases that could interfere with the assessment of the drug's efficacy or safety.

## Trial Design and Treatment Regimen

A within-patient, cross-over design was utilized to minimize inter-patient variability. Each patient served as their own control, receiving each of the study medications in a randomized order.

- Treatment Arms:

- Fenclozic Acid (200 mg or 400 mg daily)
- Aspirin (3.6 g or 5.4 g daily)
- Placebo
- Washout Period: A washout period was instituted between each 10-day treatment period to minimize the carry-over effects of the medications.
- Concomitant Medications: The use of other anti-inflammatory drugs was discontinued prior to and during the trial.

## Efficacy and Safety Assessments

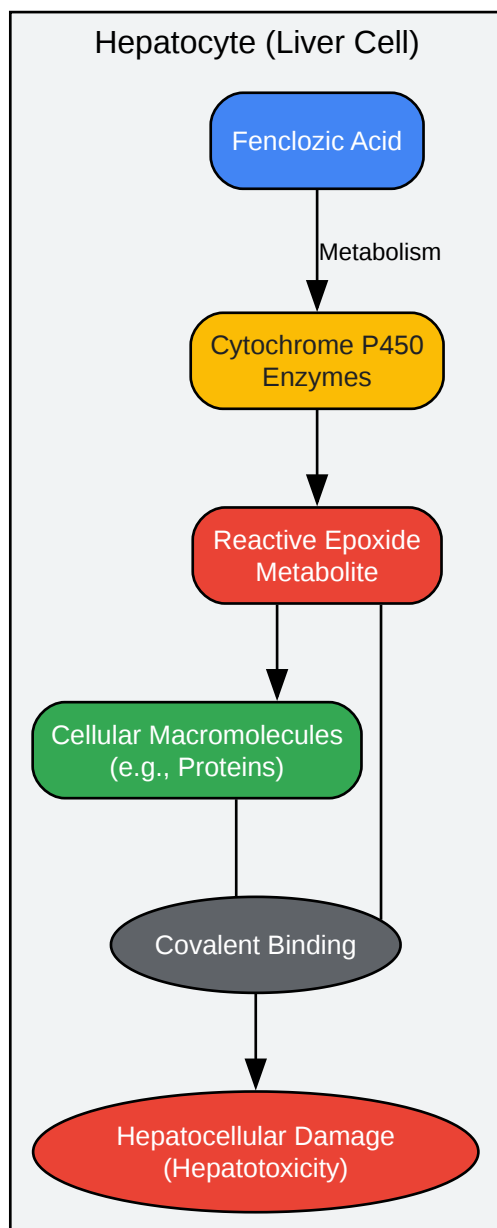
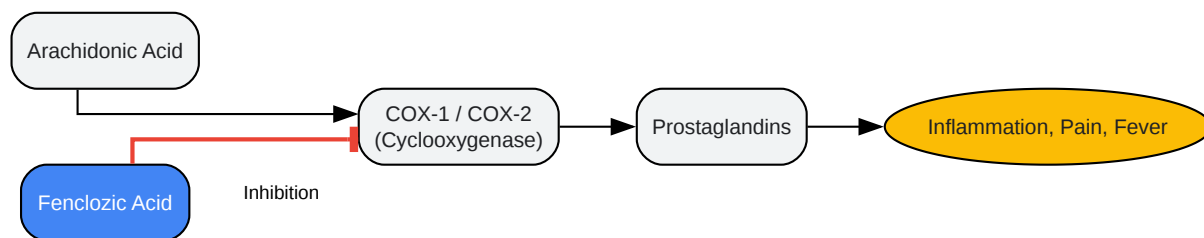
A battery of clinical and laboratory tests was used to evaluate the drug's performance.

- Clinical Assessments:
  - Articular Index: A measure of joint tenderness.
  - Strength of Grip: Measured using a sphygmomanometer cuff.
  - Patient Preference: Patients were asked to state their preferred treatment at the end of the trial.
  - Analgesic Activity: Assessed by comparing the effects of single doses of fenclozic acid, aspirin, and placebo.
- Laboratory Investigations:
  - Hematology: Hemoglobin levels, white blood cell counts.
  - Biochemistry: Serum levels of aspartate aminotransferase (SGOT), isocitrate dehydrogenase, and alkaline phosphatase were monitored to assess liver function.

## Signaling Pathways and Mechanisms

### Anti-inflammatory Mechanism of Action

The primary anti-inflammatory effect of fenclozic acid is attributed to its inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever. By blocking COX, fenclozic acid reduces the production of these pro-inflammatory molecules.



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## References

- 1. [ard.bmj.com](http://ard.bmj.com) [[ard.bmj.com](http://ard.bmj.com)]
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